molecular formula C22H32N4O4 B2811309 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 922067-76-3

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2811309
CAS RN: 922067-76-3
M. Wt: 416.522
InChI Key: SRATWNNQPJACCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of novel compounds with potential biological activity. For instance, studies on the synthesis of morpholine-based ligands and their competitive NMR studies provide insights into the stability and thermodynamic information of complexes formed with metal ions, which could be relevant for understanding the interactions of complex molecules like "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" (Rezaeivala et al., 2021). Similarly, research on the synthesis of heterocyclic derivatives from 1-amino-2-methylindoline highlights the potential for creating antihypertension drugs, indicating the pharmaceutical relevance of indoline derivatives (Peyrot et al., 2001).

Pharmacological Applications

Another research direction explores the pharmacological applications of compounds with similar structural features. For example, studies on novel acid-catalyzed rearrangement for the synthesis of oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides offer a methodology that could be applicable to synthesizing and exploring the bioactivity of compounds like "this compound" (Mamedov et al., 2016).

Biological and Chemical Studies

There's also significant interest in the biological and chemical properties of complex molecules. Research on the blockade of orexin-1 receptors to attenuate stress-induced hyperarousal without hypnotic effects, for example, showcases the potential therapeutic applications of receptor antagonists, a category to which complex molecules like the one could belong, pending further research (Bonaventure et al., 2015).

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-25-7-6-17-13-16(4-5-19(17)25)20(26-8-11-29-12-9-26)15-24-22(28)21(27)23-14-18-3-2-10-30-18/h4-5,13,18,20H,2-3,6-12,14-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRATWNNQPJACCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.